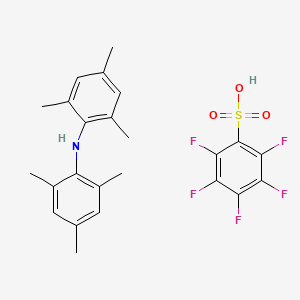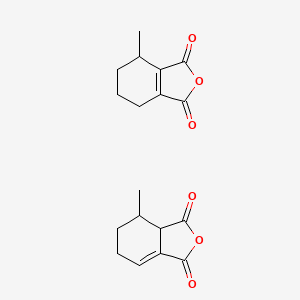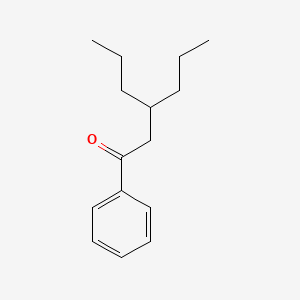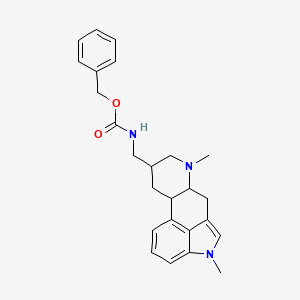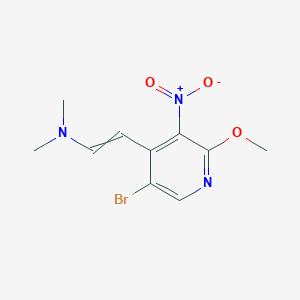![molecular formula C16H24F2N2Si B8058353 1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B8058353.png)
1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]- is a synthetic organic compound with the molecular formula C16H24F2N2Si and a molecular weight of 310.46 g/mol. This compound is primarily used for research purposes and is not suitable for human or veterinary use.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including palladium-catalyzed cross-coupling reactions. One common method involves the reaction of 4,5-difluoropyridine with a suitable silylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process may include steps such as purification, crystallization, and quality control to meet research standards.
化学反应分析
Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid) are often used.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
科学研究应用
This compound is widely used in scientific research due to its unique chemical properties. It has applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying biological processes and interactions.
Medicine: Investigating potential therapeutic agents and drug development.
Industry: Developing new materials and chemical processes.
作用机制
The compound exerts its effects through specific molecular targets and pathways[_{{{CITATION{{{_3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the context of its use and the specific biological system being studied.
相似化合物的比较
1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]- is unique due to its specific structural features and reactivity[_{{{CITATION{{{_3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... Similar compounds include:
1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[tris(1-methylethyl)silyl]-
1H-Pyrrolo[2,3-B]pyridine, 4-bromo-1-[tris(1-methylethyl)silyl]-
These compounds share the pyrrolopyridine core but differ in the halogen substituents, leading to variations in their chemical behavior and applications.
属性
IUPAC Name |
(4,5-difluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F2N2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFOIXWXVNRUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F2N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
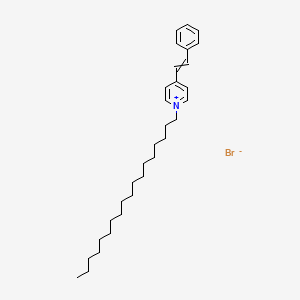
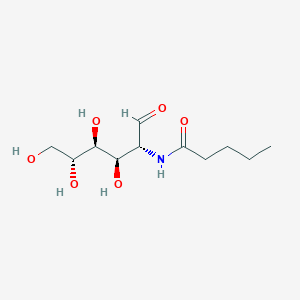
![2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)
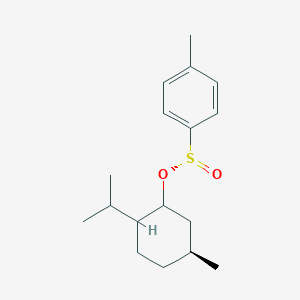
![5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8058288.png)
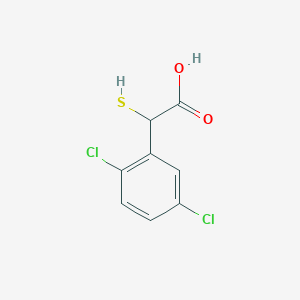
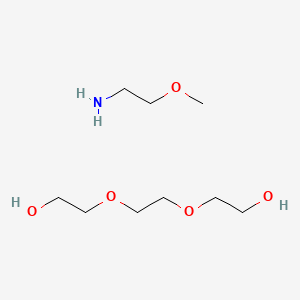
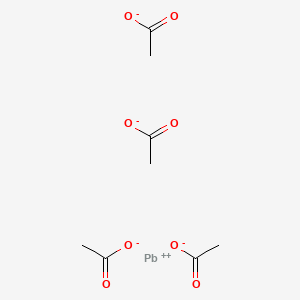
![5-((3AS,4S,6aR)-4-((11-amino-7-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-6-oxoundecyl)carbamoyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B8058336.png)
